1-(4-Ethoxyphenyl)-3-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]urea
Description
1-(4-Ethoxyphenyl)-3-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]urea is a complex organic compound that features a unique combination of functional groups, including an ethoxyphenyl group, a phenoxyphenyl group, and a thiazolyl group
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3S/c1-2-29-19-14-10-18(11-15-19)25-23(28)27-24-26-22(16-31-24)17-8-12-21(13-9-17)30-20-6-4-3-5-7-20/h3-16H,2H2,1H3,(H2,25,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOHJFBYCARWDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethoxyphenyl)-3-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]urea typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to scale up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Thiazole Ring Formation
The 1,3-thiazole moiety is synthesized via Hantzsch thiazole synthesis or modified cyclization reactions:
-
Step 1 : Condensation of 4-phenoxyphenylacetamide with thiourea or Lawesson’s reagent to form the thiazole ring .
-
Step 2 : Reaction with α-halo ketones or aldehydes (e.g., 4-phenoxybenzaldehyde) under reflux in ethanol or THF .
Urea Linkage Formation
The urea bridge (-NH-C(=O)-NH-) is introduced via:
-
Method A : Reaction of 2-amino-4-(4-phenoxyphenyl)thiazole with 4-ethoxyphenyl isocyanate in anhydrous THF at 60–80°C for 12–24 hours .
-
Method B : Carbamoylation using 4-ethoxyphenyl carbamoyl chloride in the presence of triethylamine (base) and DMF .
Key Reaction Conditions
| Reagent | Solvent | Temperature | Time | Yield* | Source |
|---|---|---|---|---|---|
| 4-Ethoxyphenyl isocyanate | THF | 70°C | 18 h | ~65% | |
| Carbamoyl chloride | DMF | RT | 24 h | ~58% |
Urea Group
-
Hydrolysis : Susceptible to acidic/basic hydrolysis, forming 4-ethoxyaniline and thiazol-2-amine derivatives .
-
Rearrangement : Under heat (>150°C), may undergo Curtius rearrangement to form isocyanates .
Thiazole Ring
-
Electrophilic Substitution : Bromination or nitration occurs at the 5-position of the thiazole ring under mild conditions .
-
Nucleophilic Attack : Thiazole sulfur reacts with oxidizing agents (e.g., H2O2) to form sulfoxides .
Aryl Substituent Modifications
-
Ether Cleavage : The 4-phenoxyphenyl group undergoes demethylation with BBr3 in CH2Cl2 to yield phenolic derivatives .
-
Cross-Coupling : Suzuki-Miyaura coupling at the 4-phenoxyphenyl position with aryl boronic acids (Pd catalysis) .
Side-Chain Functionalization
-
Amide Formation : Reaction with acyl chlorides (e.g., acetyl chloride) at the urea NH group .
-
Sulfonation : Treatment with sulfonic acid derivatives introduces sulfonamide groups .
Stability and Degradation
-
Photodegradation : Exposure to UV light (254 nm) leads to cleavage of the urea-thiazole bond .
-
pH Sensitivity : Stable in neutral conditions but degrades rapidly in strongly acidic (pH < 2) or basic (pH > 10) media .
Challenges and Optimization
Scientific Research Applications
The compound has been investigated for various biological activities, particularly in oncology and infectious diseases.
Antitumor Activity
Research indicates that derivatives of urea compounds, especially those incorporating thiazole moieties, exhibit significant antitumor effects. Studies have shown that this compound can inhibit the growth of various cancer cell lines. The following table summarizes the GI50 values (concentration required to inhibit cell growth by 50%) against selected cancer types:
| Cancer Type | GI50 Value (µM) |
|---|---|
| Non-small lung cancer | 1.7 |
| Prostate cancer | 15.9 |
| Ovarian cancer | 25.9 |
These values suggest that the compound possesses potent antitumor activity and could be a candidate for further development in cancer therapeutics.
Antimicrobial Activity
The compound has demonstrated promising antimicrobial properties. Urea derivatives have been noted for their broad-spectrum antibacterial effects. The minimum inhibitory concentrations (MIC) against common pathogens are as follows:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.03–0.06 |
| Streptococcus pyogenes | 0.06–0.12 |
| Haemophilus influenzae | 0.25–1 |
These findings indicate that the compound may be effective against bacterial infections, highlighting its potential in clinical applications.
Synthesis and Structure Activity Relationship (SAR)
The synthesis of 1-(4-Ethoxyphenyl)-3-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]urea involves multi-step organic reactions, including amide coupling and cyclization processes. The presence of both thiazole and phenoxy groups is crucial for its biological activity, enhancing binding affinity to target proteins involved in tumor growth and bacterial resistance.
Example Synthetic Route
A simplified synthetic route could involve:
- Formation of the thiazole core via cyclization.
- Substitution reactions to introduce the ethoxyphenyl and phenoxy moieties.
Case Studies and Research Findings
Several studies have highlighted the biological relevance of similar compounds:
- Antitumor Efficacy : A study reported that urea derivatives similar to this compound exhibited selective cytotoxicity against various cancer cell lines, with significant differences in efficacy based on structural modifications.
- Antimicrobial Properties : Another investigation focused on thiazole-containing urea derivatives demonstrated promising antibacterial activity, supporting the notion that structural modifications can enhance therapeutic potential.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyphenyl)-3-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Phenoxy-4-(4-phenoxyphenyl)sulfonylbenzene: This compound shares a similar phenoxyphenyl group but differs in its sulfonyl group, which imparts different chemical and biological properties.
4’-Phenoxyacetophenone: This compound has a similar phenoxy group but lacks the thiazole and urea functionalities, making it less complex.
Uniqueness
1-(4-Ethoxyphenyl)-3-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]urea is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for research and industrial applications .
Biological Activity
Overview
1-(4-Ethoxyphenyl)-3-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]urea is a complex organic compound characterized by its unique structural features, including an ethoxyphenyl group, a phenoxyphenyl group, and a thiazolyl moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.
The compound's IUPAC name is 1-(4-ethoxyphenyl)-3-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]urea. Its molecular formula is with a molecular weight of approximately 429.51 g/mol. The chemical structure includes multiple functional groups that contribute to its reactivity and biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to 1-(4-Ethoxyphenyl)-3-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]urea. For instance, derivatives containing thiazole rings have demonstrated significant cytotoxic effects against various cancer cell lines. In one study, thiazole derivatives exhibited GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 15.1 μM to 28.7 μM against different cancer types, including breast and prostate cancer .
Antimicrobial Activity
The compound is also being investigated for its antimicrobial properties. Thiazole derivatives have shown effectiveness against bacterial strains such as Staphylococcus aureus, with minimal inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics like ampicillin . The mechanism of action appears to involve dual-target inhibition within bacterial cells, enhancing their efficacy and reducing resistance development .
The biological activity of 1-(4-Ethoxyphenyl)-3-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]urea is thought to involve interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate cellular pathways leading to apoptosis in cancer cells or inhibition of bacterial growth.
Study on Anticancer Activity
A recent investigation focused on the synthesis and evaluation of thiazole-based compounds, including urea derivatives. The study reported that certain derivatives exhibited selective cytotoxicity against human cancer cell lines while showing minimal toxicity towards normal cells. For example, one derivative demonstrated an IC50 value of 16.23 μM against U937 monocytic leukemia cells .
Study on Antimicrobial Efficacy
Another research effort analyzed the antimicrobial potency of thiazole-containing compounds against E. coli and S. aureus. The results indicated that several derivatives not only inhibited bacterial growth effectively but also displayed low cytotoxicity towards human liver cell lines (HepG2), suggesting a favorable therapeutic index .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| 1-(4-Ethoxyphenyl)-3-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]urea | Structure | Moderate GI50 values across various cancer lines | Effective against S. aureus |
| 1-Phenoxy-4-(4-phenoxyphenyl)sulfonylbenzene | - | Lower anticancer activity compared to thiazole derivatives | Comparable antimicrobial effects |
| 4’-Phenoxyacetophenone | - | Minimal anticancer activity | Ineffective against tested bacterial strains |
Q & A
Q. What are the optimal synthetic routes for preparing 1-(4-Ethoxyphenyl)-3-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]urea, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, typically starting with the formation of the thiazole core. A general approach includes:
- Step 1: Synthesis of 2-amino-4-(4-phenoxyphenyl)thiazole via cyclization of thiourea derivatives with α-haloketones.
- Step 2: Reaction of the thiazole amine with 4-ethoxyphenyl isocyanate to form the urea linkage.
Optimization strategies: - Use microwave-assisted synthesis to reduce reaction time and improve yields (e.g., similar thiadiazole-urea derivatives achieved 85% yield in 30 minutes under microwaves) .
- Solvent selection (e.g., DMF or dichloromethane) and bases (e.g., triethylamine) are critical for stabilizing intermediates .
- Monitor purity via HPLC at each step to avoid side products.
Q. How can researchers confirm the structural integrity and purity of this compound?
Key analytical methods include:
- Single-crystal X-ray diffraction (SCXRD): Resolve the crystal structure using SHELX programs (e.g., SHELXL for refinement). The thiazole ring and urea bond lengths (e.g., C–N ~1.36 Å) should align with similar urea-thiazole derivatives .
- NMR spectroscopy: Confirm substituent connectivity (e.g., ethoxy group δ ~1.3 ppm for CH₃, δ ~4.0 ppm for OCH₂) .
- Mass spectrometry: Validate molecular weight (e.g., [M+H]⁺ expected at m/z ~460).
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations on the thiazole or phenyl groups) influence biological activity?
Comparative studies with analogs reveal:
- Phenoxy vs. chlorophenyl substitution: Phenoxy groups enhance π-π stacking with hydrophobic enzyme pockets, increasing inhibition potency (e.g., IC₅₀ reduced by 40% compared to chlorophenyl analogs) .
- Ethoxy vs. methoxy groups: Ethoxy’s larger size may improve membrane permeability but reduce solubility. Computational modeling (e.g., Multiwfn) can quantify electrostatic potential differences .
Methodology: - Synthesize analogs with systematic substituent changes.
- Test activity in enzyme assays (e.g., urease inhibition) and correlate with DFT-calculated electronic properties .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Contradictions may arise from:
- Assay variability: Differences in cell lines or enzyme sources (e.g., bacterial vs. human urease). Validate using standardized protocols .
- Compound stability: Degradation under assay conditions (e.g., pH-dependent urea bond hydrolysis). Monitor stability via LC-MS over 24-hour incubation .
Recommendations: - Replicate studies under controlled conditions (pH 7.4, 37°C).
- Use orthogonal assays (e.g., SPR for binding affinity vs. fluorescence-based activity assays) .
Q. What computational tools are recommended to predict the compound’s interaction with biological targets?
- Molecular docking: Use AutoDock Vina to model binding to targets (e.g., EGFR kinase). The urea group forms hydrogen bonds with catalytic lysine residues .
- Electrostatic potential maps: Generate via Multiwfn to identify nucleophilic/electrophilic regions. The thiazole’s sulfur atom shows strong electrophilicity (≈ −45 kcal/mol) .
- MD simulations: Assess binding stability over 100 ns trajectories using GROMACS.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
